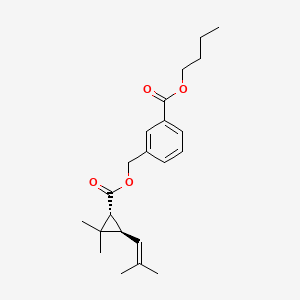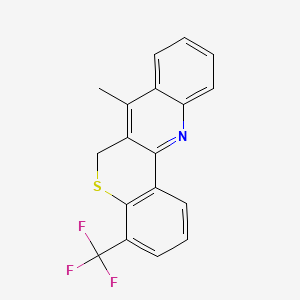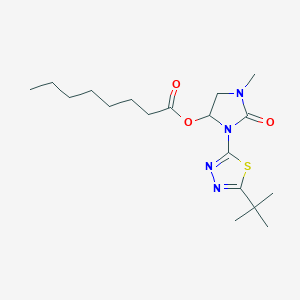
Octanoic acid, 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VEL 3838 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its effectiveness in specific reactions and its utility in research and industrial applications.
Méthodes De Préparation
The synthesis of VEL 3838 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include esterification reactions, where specific esters are formed under controlled conditions. Industrial production methods may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
VEL 3838 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
VEL 3838 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of VEL 3838 involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
VEL 3838 can be compared with other similar compounds such as VEL 3878 and VEL 4411. These compounds share some structural similarities but differ in their specific functional groups and reactivity. VEL 3838 is unique in its specific ester formation and its effectiveness in certain reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
58339-97-2 |
|---|---|
Formule moléculaire |
C18H30N4O3S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxoimidazolidin-4-yl] octanoate |
InChI |
InChI=1S/C18H30N4O3S/c1-6-7-8-9-10-11-14(23)25-13-12-21(5)17(24)22(13)16-20-19-15(26-16)18(2,3)4/h13H,6-12H2,1-5H3 |
Clé InChI |
PEPFCWAAARCLMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1CN(C(=O)N1C2=NN=C(S2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


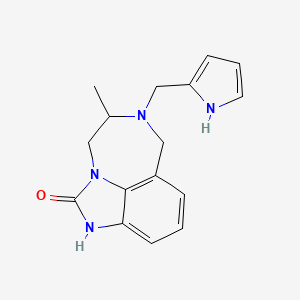
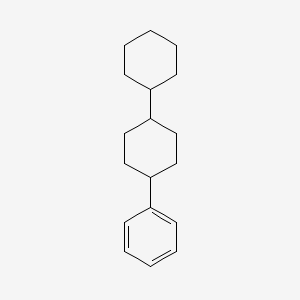
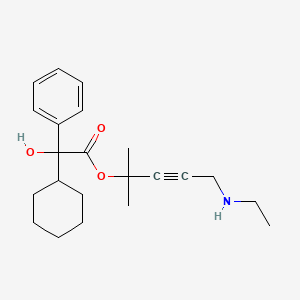
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)

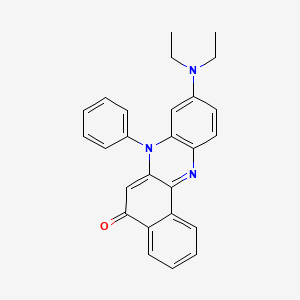
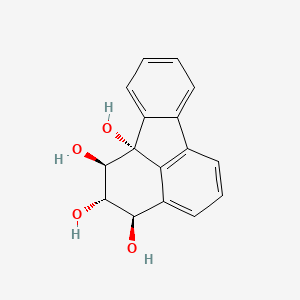
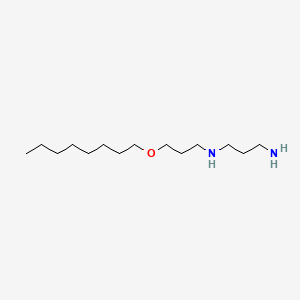

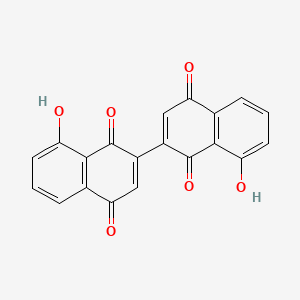
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
